molecular formula C12H18BNO3 B15146431 1-Methyl-4-oxo-1,4-dihydropyridin-3-ylboronic acid pinacol ester

1-Methyl-4-oxo-1,4-dihydropyridin-3-ylboronic acid pinacol ester

Cat. No.: B15146431
M. Wt: 235.09 g/mol
InChI Key: WUCNOCOJVBQPQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-one is an organic compound with the molecular formula C12H18BNO3. This compound is notable for its unique structure, which includes a pyridinone ring substituted with a boronic ester group. The presence of the boronic ester group makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

The synthesis of 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-one typically involves the following steps:

    Borylation Reaction: The introduction of the boronic ester group is achieved through a borylation reaction. This process often involves the use of a palladium catalyst to facilitate the formation of the boronic ester.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using nitrogen or argon, to prevent oxidation. The temperature is maintained at a moderate level to ensure the stability of the reactants and products.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. .

Chemical Reactions Analysis

1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the boronic ester group into other functional groups, such as alcohols.

    Substitution: The boronic ester group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions, to form new carbon-carbon bonds.

    Common Reagents and Conditions: Typical reagents include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF). .

    Major Products: The major products formed from these reactions include various substituted pyridinones and boronic acid derivatives

Scientific Research Applications

1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound can be used to synthesize biologically active molecules, including potential drug candidates.

    Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals with various therapeutic applications.

    Industry: In the industrial sector, it is used in the production of advanced materials and specialty chemicals .

Mechanism of Action

The mechanism of action of 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-one involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Properties

Molecular Formula

C12H18BNO3

Molecular Weight

235.09 g/mol

IUPAC Name

1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-one

InChI

InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)9-8-14(5)7-6-10(9)15/h6-8H,1-5H3

InChI Key

WUCNOCOJVBQPQT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C=CC2=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.